2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane
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Overview
Description
2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.19 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane typically involves the reaction of propylene oxide with methanol in the presence of a catalyst. One common method involves using zinc-magnesium-aluminium (ZnMgAl) catalysts to facilitate the reaction . The reaction conditions usually include a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or other separation techniques to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions typically result in the formation of various substituted derivatives.
Scientific Research Applications
2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
1-Methoxypropan-2-yl propionate: Similar in structure but with a propionate group instead of an oxirane ring.
2-(2-Methoxy-1-methylethoxy)-1-propanol: Another similar compound with a different functional group arrangement.
Uniqueness
2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane is unique due to its oxirane ring, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and industrial applications where such reactivity is desired.
Properties
IUPAC Name |
2-(1-methoxypropan-2-yloxymethyl)oxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(3-8-2)9-4-7-5-10-7/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCVMVSQOASXNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OCC1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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